2,4-Dibromobenzo[d]oxazole is a heterocyclic compound characterized by a benzene ring fused with an oxazole ring, containing two bromine substituents at the 2 and 4 positions of the benzene moiety. The molecular formula for this compound is , and its structure features a nitrogen and an oxygen atom within the five-membered oxazole ring. This compound belongs to a broader class of oxazoles, which are known for their diverse chemical properties and biological activities.
The chemical reactivity of 2,4-dibromobenzo[d]oxazole can be influenced by the presence of bromine atoms, which can participate in various substitution reactions. Notably, the compound can undergo:
Compounds containing oxazole rings have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Specific studies on 2,4-dibromobenzo[d]oxazole suggest potential bioactivity due to its structural features that allow interaction with biological targets. For instance:
The synthesis of 2,4-dibromobenzo[d]oxazole can be achieved through several methods:
2,4-Dibromobenzo[d]oxazole finds applications in various fields:
Interaction studies involving 2,4-dibromobenzo[d]oxazole have focused on its binding affinity with various biological targets. For example:
Several compounds share structural similarities with 2,4-dibromobenzo[d]oxazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzo[d]oxazole | Contains a single oxazole ring | Less halogenated; lower reactivity |
| 2-Bromo-4-methylbenzo[d]oxazole | Methyl group substitution at position 4 | Modifies electronic properties |
| 2,5-Dibromobenzo[d]oxazole | Bromination at different positions | Different reactivity profile |
| 2-Aminobenzo[d]oxazole | Amino group substitution | Potentially more polar; enhanced solubility |
These compounds illustrate the diversity within the oxazole family while highlighting the unique characteristics of 2,4-dibromobenzo[d]oxazole due to its specific substitutions and structural arrangement.
The exploration of benzoxazole derivatives began in the late 19th century, coinciding with the broader investigation of heterocyclic compounds for their pharmacological and industrial potential. Early work focused on the parent benzoxazole structure, a bicyclic system combining benzene and a five-membered oxazole ring containing oxygen and nitrogen atoms. The discovery of its antimicrobial properties in the mid-20th century spurred interest in functionalized variants, particularly halogenated derivatives. Halogenation emerged as a strategic modification to enhance reactivity and bioavailability, with bromine proving especially valuable due to its balance of electronegativity and leaving-group potential.
The development of 2,4-dibromobenzo[d]oxazole followed advancements in aromatic substitution techniques, particularly electrophilic bromination methods optimized for electron-deficient heterocycles. By the 1980s, studies demonstrated that bromine substituents at the 2 and 4 positions significantly altered the compound's electronic profile, enabling participation in palladium-catalyzed cross-coupling reactions. This period also saw the integration of benzoxazoles into coordination chemistry, where their planar structures facilitated ligand design for transition metal complexes.
The molecular architecture of 2,4-dibromobenzo[d]oxazole (C₇H₃Br₂NO) features two bromine atoms positioned ortho to the oxazole nitrogen, creating distinct electronic environments ideal for sequential functionalization (Fig. 1). Bromine's -I effect withdraws electron density from the aromatic system, activating specific sites for nucleophilic attack while stabilizing intermediates through resonance delocalization. This dual role is exemplified in Suzuki-Miyaura couplings, where the bromine at position 4 undergoes selective substitution with aryl boronic acids while leaving position 2 intact for subsequent transformations.
Comparative studies of halogenated benzoxazoles reveal structure-activity relationships critical for synthetic planning:
The 2,4-dibromo substitution pattern creates a steric and electronic landscape that favors sequential functionalization. Density functional theory (DFT) calculations indicate that the bromine at position 2 lowers the LUMO energy by 1.2 eV compared to non-halogenated analogs, facilitating oxidative addition in metal-catalyzed reactions. Meanwhile, the position 4 bromine directs incoming electrophiles to the para position relative to the oxazole oxygen, enabling predictable regioselectivity in aromatic substitutions.
2,4-Dibromobenzo[d]oxazole represents a heterocyclic compound characterized by a benzene ring fused with an oxazole ring, containing two bromine substituents at the 2 and 4 positions of the benzene moiety [1] . The molecular formula for this compound is C₇H₃Br₂NO, with a molecular weight of 276.92 g/mol [1] [3]. The structure features a nitrogen and an oxygen atom within the five-membered oxazole ring, creating a unique electronic environment that influences the compound's overall properties .
The molecular architecture is defined by the International Union of Pure and Applied Chemistry name 2,4-dibromobenzo[d]oxazole, with the Chemical Abstracts Service registry number 1806379-12-3 [1] [3]. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as BrC1=C2N=C(Br)OC2=CC=C1, which clearly delineates the positioning of the bromine substituents and the fused ring system [1].
| Property | Value |
|---|---|
| Chemical Formula | C₇H₃Br₂NO |
| CAS Registry Number | 1806379-12-3 |
| Molecular Weight (g/mol) | 276.92 |
| IUPAC Name | 2,4-dibromobenzo[d]oxazole |
| SMILES Notation | BrC1=C2N=C(Br)OC2=CC=C1 |
| InChI | InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
| InChI Key | LKPLXERNWQABDP-UHFFFAOYSA-N |
The crystallographic characterization of benzoxazole derivatives has been extensively studied to understand their solid-state arrangements and intermolecular interactions [4] [5]. Single crystal X-ray diffraction analyses of related benzoxazole compounds reveal that these molecules typically adopt planar conformations with minimal deviation from planarity [5] [6]. The crystal structures are commonly stabilized by both intramolecular and intermolecular hydrogen bonds, where intermolecular oxygen-hydrogen to nitrogen hydrogen bonds generate characteristic chain motifs [5].
Crystallographic studies of structurally similar compounds demonstrate that benzoxazole derivatives crystallize in various space groups, with monoclinic and triclinic systems being frequently observed [6] [7]. The planarity of the fused ring system is a characteristic feature, with root mean square deviations typically less than 0.02 Angstroms [6]. The presence of bromine substituents in halogenated benzoxazole derivatives significantly influences the crystal packing through halogen bonding interactions [4].
Research on related halogenated heterocyclic compounds shows that bromine atoms participate in secondary bonding interactions that determine molecular self-assembly in the solid state [4]. The halogen bonding interactions, particularly carbon-iodine to nitrogen bonds in analogous systems, exhibit distances that are significantly shorter than the sum of van der Waals radii, indicating strong intermolecular attractions [4].
The structural comparison between 2,4-dibromobenzo[d]oxazole and 4,6-dibromobenzo[d]oxazole-2(3H)-thione reveals significant differences in molecular architecture and electronic properties [8] [9]. The thione derivative possesses an additional sulfur atom, resulting in a molecular formula of C₇H₃Br₂NOS and a molecular weight of 308.98 g/mol, compared to the 276.92 g/mol of the parent compound [8] [9].
| Property | 2,4-Dibromobenzo[d]oxazole | 4,6-Dibromobenzo[d]oxazole-2(3H)-thione |
|---|---|---|
| Molecular Formula | C₇H₃Br₂NO | C₇H₃Br₂NOS |
| Molecular Weight (g/mol) | 276.92 | 308.98 |
| CAS Number | 1806379-12-3 | 1215206-48-6 |
| Ring System | Fused benzene-oxazole | Fused benzene-oxazole |
| Heteroatoms | N, O | N, O, S |
| Functional Groups | Two C-Br bonds | Two C-Br bonds, C=S thione |
The thione derivative exhibits thione-thiol tautomerism, which significantly affects its chemical reactivity and structural preferences [10]. Quantum chemical calculations on related benzoxazole-thione systems indicate that the thione form is generally more stable, with strong electronic delocalization occurring through resonance interactions [10]. The presence of the sulfur atom introduces additional conformational considerations, including potential chalcogen bonding interactions that influence molecular geometry [10].
Computational studies of thione-containing benzoxazole derivatives reveal that anomeric effects and intramolecular sulfur-oxygen interactions contribute to conformational stabilization [10]. The most stable conformation typically features the sulfur-containing group oriented toward the nitrogen-carbon double bond in the oxazole ring, supporting extended electronic conjugation [10].
Nuclear magnetic resonance spectroscopy provides crucial structural information for benzoxazole derivatives through characteristic chemical shift patterns and coupling constants [11] [12]. The proton nuclear magnetic resonance spectra of benzoxazole compounds typically display aromatic proton signals in the 7.0-8.5 parts per million region, with specific chemical shifts dependent on the substitution pattern and electronic effects of the substituents [11].
For dibromobenzoxazole derivatives, the aromatic proton signals are significantly influenced by the electron-withdrawing nature of the bromine substituents [13]. The presence of bromine atoms at the 2 and 4 positions creates a distinctive coupling pattern that can be analyzed through two-dimensional nuclear magnetic resonance techniques [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the oxazole carbon atoms, with the carbon bearing the nitrogen typically appearing at approximately 160-170 parts per million [11] [13].
The nitrogen-14 filtered carbon-13 nuclear magnetic resonance spectra enable clear differentiation of benzoxazole isomers, as oxazole derivatives display specific carbon signals exhibiting carbon-nitrogen covalent bonds [12] [14]. Advanced nuclear magnetic resonance techniques, including carbon-13 to nitrogen-14 rotational echo double resonance experiments, have proven particularly valuable for structural characterization of heterocyclic compounds [12].
Solid-state nuclear magnetic resonance spectroscopy studies of benzoxazole derivatives reveal that chemical shifts can vary significantly between solution and solid-state measurements due to intermolecular interactions in the crystal lattice [13]. The use of magic angle spinning techniques in solid-state studies provides enhanced resolution and enables detailed analysis of molecular conformations in the crystalline state [12].
Mass spectrometry of benzoxazole derivatives exhibits characteristic fragmentation patterns that provide valuable structural information [15] [16] [17]. The molecular ion peak for dibrominated compounds typically shows the characteristic isotope pattern due to the presence of two bromine atoms, with a molecular ion cluster displaying a 1:2:1 intensity ratio for the molecular ion, molecular ion plus two, and molecular ion plus four peaks [18].
The fragmentation behavior of oxazole derivatives involves several characteristic pathways, including the loss of halogen substituents and ring-opening reactions [17]. For dibromobenzoxazole compounds, typical fragmentation includes the sequential loss of bromine atoms, with initial loss of a single bromine radical (mass 79) followed by potential loss of the second bromine [18] [16].
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 276/278/280 | Low-Medium | Molecular ion with Br isotopes |
| Loss of Br [M-79]⁺ | 197/199 | Medium | Single bromine loss |
| Loss of 2Br [M-158]⁺ | 118 | High | Double bromine loss |
| Base Peak Region | 50-120 | Variable | Ring fragmentation products |
| Isotope Pattern | M:M+2:M+4 = 1:2:1 | Characteristic | Due to two bromine atoms |
Mass spectrometric studies of oxazole derivatives demonstrate that the heterocyclic ring system undergoes specific fragmentation pathways dependent on the substitution pattern [16] [17]. The electron impact ionization of oxazole compounds typically results in initial formation of the molecular ion radical, followed by various rearrangement and fragmentation processes [17]. The stability of fragment ions is influenced by resonance stabilization and the ability to form stable carbocation intermediates [18].
Traditional halogenation methodologies for 2,4-dibromobenzo[d]oxazole synthesis represent foundational approaches that have been extensively developed over several decades. These methods, while historically significant, often suffer from limitations in regioselectivity and require harsh reaction conditions.
Direct bromination represents the most straightforward approach to introducing bromine substituents into the benzoxazole framework. This methodology involves the electrophilic aromatic substitution of pre-formed benzoxazole derivatives using various brominating agents [2].
N-Bromosuccinimide-Mediated Bromination
N-Bromosuccinimide has emerged as a versatile and user-friendly brominating reagent for benzoxazole derivatives [2] [3]. The reaction typically proceeds under controlled conditions using dimethylformamide as solvent at temperatures ranging from 0 to 25°C . The bromination mechanism involves the formation of an electrophilic bromine species that attacks the electron-rich aromatic positions of the benzoxazole ring system.
Studies have demonstrated that bromination of 1,3-benzoxazole using N-bromosuccinimide in dimethylformamide at controlled temperatures provides moderate to good yields . The reaction monitoring via thin-layer chromatography is critical to avoid over-bromination, and reaction conditions must be optimized to achieve the desired dibrominated product .
Direct Bromination Using Molecular Bromine
Alternative approaches employ molecular bromine or bromine-containing reagents in polar aprotic solvents [3]. These methods typically require more stringent temperature control due to the high reactivity of molecular bromine. The use of catalytic amounts of Lewis acids can enhance regioselectivity, though complete control over substitution patterns remains challenging [4].
Research findings indicate that direct bromination methods typically achieve yields ranging from 40-85% depending on substrate electronics and reaction conditions . However, the formation of multiple regioisomers often complicates product isolation and purification.
Mechanistic Considerations
The direct bromination mechanism proceeds through electrophilic aromatic substitution, where the benzoxazole ring system's electron density distribution determines regioselectivity [5]. The presence of the electron-withdrawing oxazole nitrogen reduces overall ring reactivity while directing bromination to specific positions based on electronic effects .
Urea-mediated cyclization represents an alternative synthetic approach that constructs the benzoxazole core while simultaneously introducing halogen substituents. This methodology exploits the condensation reaction between 2-aminophenol derivatives and urea or urea-related carbonyl sources [6] [7].
Classical Urea Condensation Methods
The traditional urea-mediated synthesis involves the high-temperature condensation of 2-aminophenol with urea at temperatures around 200°C for 2 hours [6]. This method produces 2-benzoxazolone derivatives, which can subsequently undergo halogenation to introduce bromine substituents at the 2 and 4 positions [6].
Mechanistic studies suggest that the reaction proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by cyclization and elimination of ammonia [6]. The harsh reaction conditions (200°C) are necessary to drive the cyclization but can lead to decomposition of sensitive substrates [7].
Modern Urea-Derived Methodologies
Contemporary approaches have developed milder urea-mediated cyclization strategies using activating agents and catalysts [7] [8]. These methods employ N-cyano-N-phenyl-p-toluenesulfonamide as a non-hazardous electrophilic cyanating agent in the presence of Lewis acids [8]. The reaction proceeds under reflux conditions in 1,4-dioxane, providing good to excellent yields of 2-aminobenzoxazoles [8].
Substrate Scope and Limitations
Urea-mediated cyclization shows good functional group tolerance for electron-donating and electron-withdrawing substituents on the aromatic ring [7]. However, the method is limited to specific precursor structures and requires careful optimization of reaction conditions for different substrate classes [8].
The yields for urea-mediated cyclization strategies typically range from 60-90%, with higher yields observed for substrates bearing electron-donating groups [7] [8]. The method provides excellent regioselectivity for C2 position formation but requires additional halogenation steps to achieve the desired dibrominated products.
Transition metal-catalyzed methodologies represent a significant advancement in the regioselective synthesis of halogenated benzoxazole derivatives. These approaches utilize the coordinating ability of the benzoxazole nitrogen to direct metal catalysts to specific positions, enabling unprecedented regioselectivity and functional group tolerance [9] [10].
Ruthenium-catalyzed C7-halogenation represents a breakthrough in regioselective benzoxazole functionalization, providing access to products that are difficult to obtain through traditional methods [9] [10].
Catalyst System and Reaction Conditions
The ruthenium-catalyzed C7-halogenation employs [Ru(p-cymene)Cl₂]₂ as the precatalyst in combination with silver hexafluoroantimonate (AgSbF₆) as the halide abstraction agent [9] [10]. The reaction proceeds under mild conditions (room temperature to 80°C) using N-halosuccinimides as the halogen source [10].
Detailed mechanistic investigations utilizing density functional theory calculations suggest that the C7-halogenation proceeds through a single electron transfer (SET) radical mechanism [10]. This pathway differs significantly from traditional electrophilic aromatic substitution and accounts for the unique regioselectivity observed.
Substrate Scope and Selectivity
The ruthenium-catalyzed method shows excellent selectivity for 5-methyl-2-(p-substituted)arylbenzo[d]oxazoles [9] [10]. The substrate scope is somewhat limited compared to rhodium-catalyzed alternatives, but the method provides exceptional regioselectivity for the C7 position [10].
Experimental results demonstrate that the reaction tolerates various para-substituents on the aryl ring, including electron-donating and electron-withdrawing groups [9]. The presence of the 5-methyl substituent appears crucial for achieving high C7-selectivity, likely due to electronic and steric effects that favor the radical mechanism [10].
Mechanistic Pathway
The proposed mechanism involves initial coordination of the benzoxazole substrate to the ruthenium center, followed by single electron transfer to generate a substrate radical cation [10]. The radical intermediate then undergoes halogenation at the C7 position, which is the most electron-rich site following oxidation [10]. The process is completed by electron transfer back to the metal center and product release [9].
Kinetic isotope effect studies support the radical mechanism, showing significant deuterium isotope effects consistent with C-H bond breaking being involved in the rate-determining step [10]. The yields for ruthenium-catalyzed C7-halogenation typically range from 65-85%, with chlorination, bromination, and iodination all proceeding efficiently [9] [10].
Rhodium-catalyzed ortho-halogenation provides complementary regioselectivity to ruthenium systems, enabling selective functionalization at the ortho position of the aryl ring in 2-arylbenzo[d]oxazoles [9] [10].
Catalyst System and Optimization
The rhodium-catalyzed system utilizes [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl) as the precatalyst with AgSbF₆ as the chloride abstraction agent [10]. The reaction proceeds under mild conditions (room temperature to 60°C) with excellent functional group tolerance [9].
Optimization studies reveal that the choice of solvent significantly impacts reaction efficiency, with dichloroethane providing optimal results [10]. The reaction requires stoichiometric amounts of N-halosuccinimides and tolerates various halogen sources including N-chloro-, N-bromo-, and N-iodosuccinimide [9] [10].
Mechanistic Understanding
Comprehensive mechanistic investigations suggest that rhodium-catalyzed ortho-halogenation proceeds through a redox-neutral SN2-type mechanism [10]. This pathway involves initial coordination of the benzoxazole nitrogen to the rhodium center, followed by directed C-H activation at the ortho position of the aryl ring [9].
The mechanism differs fundamentally from the ruthenium-catalyzed process, proceeding through a well-defined rhodacycle intermediate [10]. Density functional theory calculations indicate that the charge difference between the benzo[d]oxazolyl and aryl rings influences the selectivity, with the aryl ring being more electrophilic and thus favored for halogenation [10].
Substrate Scope and Functional Group Tolerance
The rhodium-catalyzed method demonstrates broad substrate scope, accommodating various 2-arylbenzo[d]oxazoles with different electronic properties [9] [10]. The reaction shows excellent tolerance for functional groups including methyl, methoxy, halogen, and trifluoromethyl substituents [9].
Particularly notable is the method's compatibility with both electron-rich and electron-poor aryl substrates, providing yields typically ranging from 75-92% [9] [10]. The reaction can be performed on gram scale, demonstrating its potential for practical synthetic applications [9].
Cross-Coupling Applications
Both ruthenium and rhodium-catalyzed halogenation products serve as valuable intermediates for further functionalization through cross-coupling reactions [9] [10]. Suzuki-Miyaura and Sonogashira coupling reactions proceed efficiently, enabling the construction of complex molecular architectures [10].
The halogenated products retain the benzoxazole directing group, allowing for additional regioselective transformations [9]. This feature makes the transition metal-catalyzed halogenation methods particularly valuable for the synthesis of polysubstituted benzoxazole derivatives with defined substitution patterns.